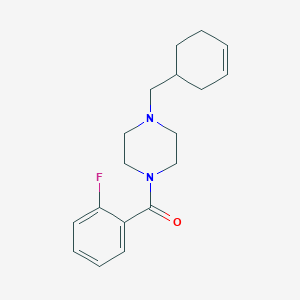
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine, also known as CPP-115, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
Mechanism of Action
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine acts as a selective and potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiolytic effects. 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has also been shown to have analgesic effects, reducing pain sensitivity in animal models. In addition, 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has also been shown to have high oral bioavailability, making it suitable for use in animal models. However, there are some limitations to the use of 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, the potential for off-target effects should be carefully considered when designing experiments using 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine.
Future Directions
There are several potential future directions for research on 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine. One area of interest is the use of 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine in the treatment of drug addiction. Further research is needed to determine the optimal dosing and treatment regimen for 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine in this context. Another area of interest is the potential use of 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine in the treatment of epilepsy and other seizure disorders. Finally, the development of more potent and selective inhibitors of GABA-AT may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of protecting groups, coupling reactions, and purification steps to obtain the final product. The synthesis has been optimized to produce high yields of 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine with high purity and low levels of impurities.
Scientific Research Applications
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
Product Name |
1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine |
|---|---|
Molecular Formula |
C18H23FN2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H23FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-2,4-5,8-9,15H,3,6-7,10-14H2 |
InChI Key |
VRESTRQCPRLWKN-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)